molecular formula C20H31N3O2 B6046231 3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone

3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone

Cat. No. B6046231
M. Wt: 345.5 g/mol
InChI Key: ZCQDZGDSWHZEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PNU-282987 and belongs to the class of nicotinic acetylcholine receptor agonists.

Mechanism of Action

PNU-282987 acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including cognitive function, inflammation, and neuronal survival. Activation of the α7 nAChR by PNU-282987 leads to an increase in calcium influx and the release of neurotransmitters such as acetylcholine and glutamate. This, in turn, leads to enhanced cholinergic neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have several biochemical and physiological effects. It enhances cholinergic neurotransmission, which is involved in cognitive function, learning, and memory. It also has anti-inflammatory effects and has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β. PNU-282987 has also been shown to improve neuronal survival and reduce apoptosis in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of PNU-282987 is its selectivity for the α7 nAChR. This allows for more specific targeting of this receptor and reduces the risk of off-target effects. However, PNU-282987 has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on PNU-282987. One area of interest is in the development of more potent and selective α7 nAChR agonists. This could lead to the development of more effective treatments for cognitive disorders such as Alzheimer's disease. Another area of interest is in the use of PNU-282987 as a tool for studying the role of the α7 nAChR in various physiological processes. This could lead to a better understanding of the mechanisms underlying these processes and the development of new therapies for related disorders.

Synthesis Methods

The synthesis of PNU-282987 involves several steps, starting with the reaction of 3-phenylpropylamine with 2-bromo-1-(4-methylpiperazin-1-yl)ethanone to form 3-(4-methyl-1-piperazinyl)propyl ketone. This intermediate is then reacted with 3-hydroxy-2-piperidone in the presence of sodium hydride to form PNU-282987. The yield of the final product is around 50%, and the purity can be improved by recrystallization.

Scientific Research Applications

PNU-282987 has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the treatment of cognitive disorders such as Alzheimer's disease. PNU-282987 has been shown to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission. It has also been studied for its potential use in the treatment of schizophrenia and addiction.

properties

IUPAC Name

3-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]-1-(3-phenylpropyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-21-13-15-22(16-14-21)17-20(25)10-6-12-23(19(20)24)11-5-9-18-7-3-2-4-8-18/h2-4,7-8,25H,5-6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQDZGDSWHZEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2(CCCN(C2=O)CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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